2-Chloro-1-methoxy-4-thiocyanatobenzene
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Overview
Description
2-Chloro-1-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6ClNOS It is characterized by the presence of a chlorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-thiocyanatobenzene typically involves the thiocyanation of 2-chloro-1-methoxybenzene. One common method is the nucleophilic substitution reaction where a thiocyanate ion (SCN-) replaces a leaving group on the benzene ring. This can be achieved using potassium thiocyanate (KSCN) in the presence of a suitable solvent such as acetone or ethanol, under reflux conditions.
Starting Material: 2-Chloro-1-methoxybenzene
Reagent: Potassium thiocyanate (KSCN)
Solvent: Acetone or ethanol
Conditions: Reflux
The reaction proceeds as follows:
C8H9ClO+KSCN→C8H6ClNOS+KCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control, continuous stirring, and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methoxy-4-thiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl or sulfinyl derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol
Oxidation: Hydrogen peroxide (H2O2) in acetic acid
Reduction: Hydrogen gas (H2) with a palladium catalyst
Major Products
Substitution: 2-Methoxy-4-thiocyanatoaniline
Oxidation: 2-Chloro-1-methoxy-4-sulfonylbenzene
Reduction: 2-Chloro-1-methoxy-4-aminobenzene
Scientific Research Applications
2-Chloro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-methoxy-4-thiocyanatobenzene exerts its effects depends on the specific application. In biological systems, the thiocyanate group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methoxy-4-nitrobenzene
- 2-Chloro-1-methoxy-4-aminobenzene
- 2-Chloro-1-methoxy-4-methylbenzene
Uniqueness
2-Chloro-1-methoxy-4-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of chlorine, methoxy, and thiocyanate groups on the benzene ring makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
89818-36-0 |
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Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3 |
InChI Key |
BWTPWIDNCMQOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC#N)Cl |
Origin of Product |
United States |
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